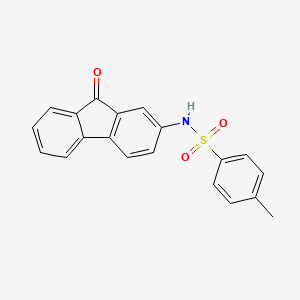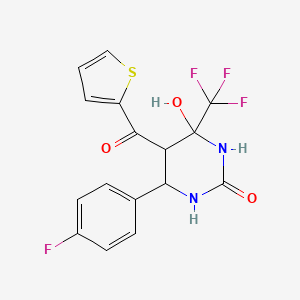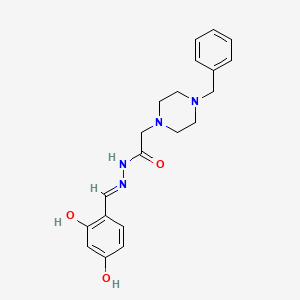![molecular formula C19H19NO4 B11970310 Dimethyl 11-methyl-5,6-dihydrobenzo[b][1]benzazepine-1,10-dicarboxylate CAS No. 22965-15-7](/img/structure/B11970310.png)
Dimethyl 11-methyl-5,6-dihydrobenzo[b][1]benzazepine-1,10-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ME-10,11-DIHYDRO-5H-DIBENZO(B,F)AZEPINE-4,6-DICARBOXYLIC ACID DIMETHYL ESTER is a complex organic compound with the molecular formula C19H19NO4 and a molecular weight of 325.368 g/mol . This compound is part of the dibenzoazepine family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 5-ME-10,11-DIHYDRO-5H-DIBENZO(B,F)AZEPINE-4,6-DICARBOXYLIC ACID DIMETHYL ESTER involves several steps. One common synthetic route includes the following steps:
Formation of the Dibenzoazepine Core: The initial step involves the formation of the dibenzoazepine core through a cyclization reaction.
Introduction of Functional Groups:
Methylation: The final step involves the methylation of the carboxylic acid groups to form the dimethyl ester.
Chemical Reactions Analysis
5-ME-10,11-DIHYDRO-5H-DIBENZO(B,F)AZEPINE-4,6-DICARBOXYLIC ACID DIMETHYL ESTER undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the ester groups, using nucleophiles such as amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-ME-10,11-DIHYDRO-5H-DIBENZO(B,F)AZEPINE-4,6-DICARBOXYLIC ACID DIMETHYL ESTER has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Industry: It is used in the development of novel materials, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 5-ME-10,11-DIHYDRO-5H-DIBENZO(B,F)AZEPINE-4,6-DICARBOXYLIC ACID DIMETHYL ESTER involves its interaction with specific molecular targets. These targets include enzymes and receptors that play a role in various biological pathways. The exact pathways and molecular targets are still under investigation, but the compound is known to modulate the activity of certain enzymes, leading to changes in cellular processes .
Comparison with Similar Compounds
5-ME-10,11-DIHYDRO-5H-DIBENZO(B,F)AZEPINE-4,6-DICARBOXYLIC ACID DIMETHYL ESTER can be compared with other similar compounds, such as:
10,11-Dihydro-5H-dibenzo[b,f]azepine: This compound shares the same core structure but lacks the ester groups.
Desipramine: A tricyclic antidepressant that also contains a dibenzoazepine core but has different functional groups.
The uniqueness of 5-ME-10,11-DIHYDRO-5H-DIBENZO(B,F)AZEPINE-4,6-DICARBOXYLIC ACID DIMETHYL ESTER lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
22965-15-7 |
|---|---|
Molecular Formula |
C19H19NO4 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
dimethyl 11-methyl-5,6-dihydrobenzo[b][1]benzazepine-1,10-dicarboxylate |
InChI |
InChI=1S/C19H19NO4/c1-20-16-12(6-4-8-14(16)18(21)23-2)10-11-13-7-5-9-15(17(13)20)19(22)24-3/h4-9H,10-11H2,1-3H3 |
InChI Key |
JBPZKMXNIRDZDB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CCC3=C1C(=CC=C3)C(=O)OC)C=CC=C2C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-[3-(Diethylamino)propyl]acetamide](/img/structure/B11970231.png)
![(3Z)-1-(4-chlorobenzyl)-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11970247.png)

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11970267.png)
![(2E)-N-{4-[(heptafluoropropyl)sulfanyl]phenyl}-3-phenylprop-2-enamide](/img/structure/B11970270.png)


![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11970288.png)
![(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11970295.png)
![7-Fluoro-3,11-Dithiatricyclo[11.2.2.15,9]octadeca-5,7,9(18),13,15,16-hexaene](/img/structure/B11970302.png)
![allyl (2Z)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11970315.png)
![7-Fluoro-3,11-Dithiatricyclo[11.2.2.15,9]octadeca-5,7,9(18),13,15,16-hexaene](/img/structure/B11970318.png)
![4-((E)-{[3-(4-Tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B11970320.png)

